1-(5-Chloro-2-(methylthio)phenyl)propan-2-one
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Overview
Description
1-(5-Chloro-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H11ClOS. It is a derivative of propiophenone, characterized by the presence of a chloro and methylthio group attached to the phenyl ring.
Preparation Methods
The synthesis of 1-(5-Chloro-2-(methylthio)phenyl)propan-2-one can be achieved through several routes. One common method involves the Friedel-Crafts acylation of 5-chloro-2-(methylthio)benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(5-Chloro-2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(5-Chloro-2-(methylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. For instance, its derivatives may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific derivative and its intended application .
Comparison with Similar Compounds
1-(5-Chloro-2-(methylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-(5-Chloro-2-fluoro-3-(methylthio)phenyl)propan-1-one: This compound has a similar structure but with a fluorine atom instead of a hydrogen atom on the phenyl ring.
1-Chloro-1-(5-(methylthio)-2-(trifluoromethyl)phenyl)propan-2-one: This compound features a trifluoromethyl group, which can significantly alter its chemical properties and reactivity.
2-Methyl-4’-(methylthio)-2-morpholinopropiophenone: Known for its use as a photoinitiator, this compound has a morpholine ring attached to the propiophenone structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H11ClOS |
---|---|
Molecular Weight |
214.71 g/mol |
IUPAC Name |
1-(5-chloro-2-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11ClOS/c1-7(12)5-8-6-9(11)3-4-10(8)13-2/h3-4,6H,5H2,1-2H3 |
InChI Key |
QKUJZNDMRGGJNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)Cl)SC |
Origin of Product |
United States |
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